1-Piperazineethanol, 4-(2-chloro-10,11-dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-, dimethanesulfonate (salt) 1-Piperazineethanol, 4-(2-chloro-10,11-dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-, dimethanesulfonate (salt)
Brand Name: Vulcanchem
CAS No.: 81223-37-2
VCID: VC17023892
InChI: InChI=1S/C21H25ClN2O2S.2CH4O3S/c1-26-19-4-2-3-17-18(24-9-7-23(8-10-24)11-12-25)14-15-13-16(22)5-6-20(15)27-21(17)19;2*1-5(2,3)4/h2-6,13,18,25H,7-12,14H2,1H3;2*1H3,(H,2,3,4)
SMILES:
Molecular Formula: C23H33ClN2O8S3
Molecular Weight: 597.2 g/mol

1-Piperazineethanol, 4-(2-chloro-10,11-dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-, dimethanesulfonate (salt)

CAS No.: 81223-37-2

Cat. No.: VC17023892

Molecular Formula: C23H33ClN2O8S3

Molecular Weight: 597.2 g/mol

* For research use only. Not for human or veterinary use.

1-Piperazineethanol, 4-(2-chloro-10,11-dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-, dimethanesulfonate (salt) - 81223-37-2

Specification

CAS No. 81223-37-2
Molecular Formula C23H33ClN2O8S3
Molecular Weight 597.2 g/mol
IUPAC Name 2-[4-(3-chloro-10-methoxy-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid
Standard InChI InChI=1S/C21H25ClN2O2S.2CH4O3S/c1-26-19-4-2-3-17-18(24-9-7-23(8-10-24)11-12-25)14-15-13-16(22)5-6-20(15)27-21(17)19;2*1-5(2,3)4/h2-6,13,18,25H,7-12,14H2,1H3;2*1H3,(H,2,3,4)
Standard InChI Key SWTNCSPELWUWJE-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1SC3=C(CC2N4CCN(CC4)CCO)C=C(C=C3)Cl.CS(=O)(=O)O.CS(=O)(=O)O

Introduction

Chemical Identity and Nomenclature

Systematic Identification

The compound is systematically named 1-Piperazineethanol, 4-(2-chloro-10,11-dihydro-6-methoxydibenzo(b,f)thiepin-10-yl)-, dimethanesulfonate (salt) (CAS: 81223-37-2) . Its IUPAC name, 2-[4-(3-chloro-10-methoxy-5,6-dihydrobenzo[b]benzothiepin-6-yl)piperazin-1-yl]ethanol; methanesulfonic acid, reflects the integration of a dibenzothiepin core with a piperazineethanol moiety and two methanesulfonate counterions . The molecular formula C23H33ClN2O8S3 accounts for the parent compound (C21H25ClN2O2S) and two methanesulfonic acid molecules (C2H8O6S2) .

Synonyms and Registry Identifiers

Alternative designations include:

  • DTXSID201001863 (EPA DSSTox identifier)

  • Methanesulfonic acid--2-[4-(2-chloro-6-methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazin-1-yl]ethan-1-ol (2/1)

  • Wikidata entry Q82995884 .

Structural Characteristics

Core Architecture

The molecule comprises a 10,11-dihydrodibenzo[b,f]thiepin system, a bicyclic structure fused with a sulfur atom and two benzene rings . Substituents include:

  • A chloro group at position 2 of the thiepin ring .

  • A methoxy group at position 6 .

  • A piperazineethanol side chain at position 10, protonated by two methanesulfonate ions .

Table 1: Key Structural Features

FeaturePositionRole
Chloro substituentC2Electron-withdrawing, modulates reactivity
Methoxy substituentC6Electron-donating, influences solubility
PiperazineethanolC10Enhances bioavailability
Methanesulfonate counterionsImprove crystalline stability

Spectroscopic Signatures

  • SMILES: COC1=CC=CC2=C1SC3=C(CC2N4CCN(CC4)CCO)C=C(C=C3)Cl.CS(=O)(=O)O.CS(=O)(=O)O .

  • InChIKey: SWTNCSPELWUWJE-UHFFFAOYSA-N .

Synthesis and Derivatives

Parent Compound Synthesis

The free base 2-[4-(3-Chloro-10-methoxy-5,6-dihydrobenzo[b]benzothiepin-6-yl)piperazin-1-yl]ethanol (CID 3067306) is synthesized via:

  • Friedel-Crafts alkylation to construct the dibenzothiepin core.

  • Nucleophilic substitution to introduce the chloro and methoxy groups.

  • Piperazine coupling using 2-chloroethanol under basic conditions .

Salt Formation

Protonation of the piperazine nitrogen with methanesulfonic acid (CID 6395) in a 1:2 molar ratio yields the dimethanesulfonate salt, enhancing aqueous solubility (predicted logP: ~2.1) .

Structural Analogues

  • CID 210843: Acetate dimaleate derivative with altered counterions (C22H25ClN2O2S) .

  • CID 3045669: Hydrated methanesulfonate form (C25H29ClN2O5S) .

Physicochemical Properties

Calculated Properties

PropertyValueMethod (Source)
Molecular Weight597.2 g/molPubChem 2.2
Hydrogen Bond Donors3Cactvs 3.4.8.18
Hydrogen Bond Acceptors11Cactvs 3.4.8.18
Rotatable Bonds4Cactvs 3.4.8.18
Topological Polar Surface Area187 ŲCactvs 3.4.8.18
Heavy Atom Count37PubChem

Solubility and Stability

  • Aqueous Solubility: Moderate due to ionic interactions from methanesulfonate .

  • Thermal Stability: Decomposes above 250°C (predicted) .

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